

# Application Notes and Protocols: Magnesium Carbonate Trihydrate as a Smoke Suppressant

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## Compound of Interest

Compound Name: *Magnesium carbonate trihydrate*

Cat. No.: *B169977*

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These application notes provide a comprehensive overview of the mechanism of action and practical application of **magnesium carbonate trihydrate** ( $MgCO_3 \cdot 3H_2O$ ), also known as nesquehonite, as an effective smoke suppressant in polymeric materials. Detailed experimental protocols for evaluating its performance are also presented.

## Mechanism of Action

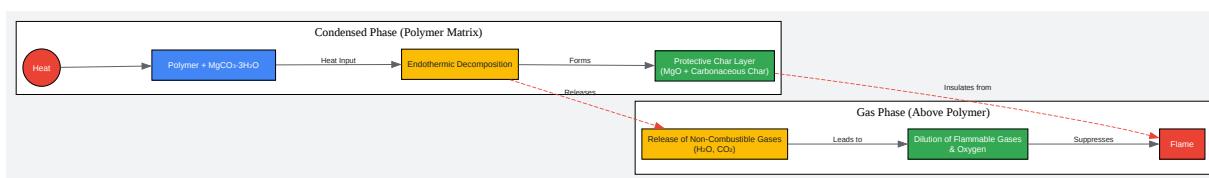
**Magnesium carbonate trihydrate** functions as a multi-modal smoke suppressant primarily through a combination of physical and chemical processes that occur during the combustion of the polymer matrix. Its efficacy is rooted in its endothermic decomposition, the release of non-combustible gases, and the formation of a protective char layer.[\[1\]](#)[\[2\]](#)

The overall mechanism can be summarized in the following key stages:

- Endothermic Decomposition: Upon heating, **magnesium carbonate trihydrate** undergoes a multi-stage decomposition process. Initially, the three water molecules are released, an endothermic process that absorbs a significant amount of heat from the surrounding polymer, thereby lowering its temperature and delaying the onset of combustion.[\[3\]](#)[\[4\]](#) This is followed by the decomposition of the anhydrous magnesium carbonate into magnesium oxide ( $MgO$ ) and carbon dioxide ( $CO_2$ ), which is also an endothermic reaction.[\[5\]](#)[\[6\]](#)

- Release of Non-Combustible Gases: The decomposition of **magnesium carbonate trihydrate** releases both water vapor ( $H_2O$ ) and carbon dioxide ( $CO_2$ ).<sup>[2][7]</sup> These non-combustible gases dilute the concentration of flammable volatiles and oxygen in the gas phase, effectively suffocating the flame and inhibiting the combustion process.<sup>[7][8]</sup>
- Formation of a Protective Char Layer: The solid residue of the decomposition is magnesium oxide ( $MgO$ ), a thermally stable and non-combustible ceramic material.<sup>[2][7]</sup> This  $MgO$  layer, often in conjunction with the carbonaceous char from the decomposing polymer, forms a protective barrier on the surface of the material.<sup>[8][9]</sup> This barrier insulates the underlying polymer from the heat of the flame, reduces the rate of mass transfer of flammable volatiles to the combustion zone, and hinders the access of oxygen.<sup>[1][8]</sup>
- Acid Scavenging (in specific polymers): In halogen-containing polymers such as PVC, the magnesium oxide and magnesium carbonate can act as acid scavengers, neutralizing acidic byproducts like hydrogen chloride ( $HCl$ ) that are released during combustion.<sup>[1][10]</sup> This can reduce the overall smoke toxicity and corrosivity.

The following diagram illustrates the proposed mechanism of action:



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Caption: Mechanism of smoke suppression by **Magnesium Carbonate Trihydrate**.

## Quantitative Data on Performance

The effectiveness of magnesium carbonate and its hydrated forms as a smoke suppressant has been quantified in various polymer systems using standard fire-testing methods. The following table summarizes key performance data from the literature.

Polymer Matrix	Additive	Loading (wt%)	Test Method	Key Findings	Reference(s)
Polypropylene (PP)	Basic Magnesium Carbonate	10	LOI	LOI increased from 17.5% to 26.2%.	[9]
Polypropylene (PP)	Basic Magnesium Carbonate Pentahydrate (MCHP)	60	LOI, UL-94	LOI of 28.2 and a V-0 rating.	[1]
Soft PVC	Basic Magnesium Carbonate (BMC)	50 phr	Cone Calorimeter	Peak Heat Release Rate decreased from 343.10 kW/m <sup>2</sup> ; Total Heat Release decreased from 94.50 to 70.20 MJ/m <sup>2</sup> ; Peak Smoke Production Rate decreased from 0.17 to 0.02 m <sup>2</sup> /s; Total Smoke Production decreased from 27.20 to 2.30 m <sup>2</sup> /kg.	[1]
Soft PVC	Anhydrous Magnesium Carbonate	12	Cone Calorimeter	Total Heat Release decreased by	[11]

	(CD@MC-cube)			51.3%; Total Smoke Production decreased by 38.8%.
Ethylene-vinyl acetate (EVA)	Anhydrous Magnesium Carbonate (AMC)	50	LOI, UL-94	LOI increased from 18.6% to 22.2%; Failed UL-94 test. <a href="#">[8]</a>
Ethylene-vinyl acetate (EVA)	Modified Anhydrous Magnesium Carbonate + Synergist	45 + 5	LOI, UL-94	LOI of 27.6% and a V-0 rating. <a href="#">[8]</a>
Red Gum Wood	Basic Magnesium Carbonate (BMC)	-	Cone Calorimeter	Total Smoke Production reduced by 58-72%; Total Smoke Rate reduced by 58-66%. <a href="#">[12]</a>

phr: parts per hundred parts of resin

## Experimental Protocols

The following protocols outline the procedures for preparing polymer composites containing **magnesium carbonate trihydrate** and for evaluating their smoke suppressant properties using standard test methods.

## Protocol for Preparation of Polymer Composites

This protocol describes the preparation of polymer composites with **magnesium carbonate trihydrate** using a melt blending technique.

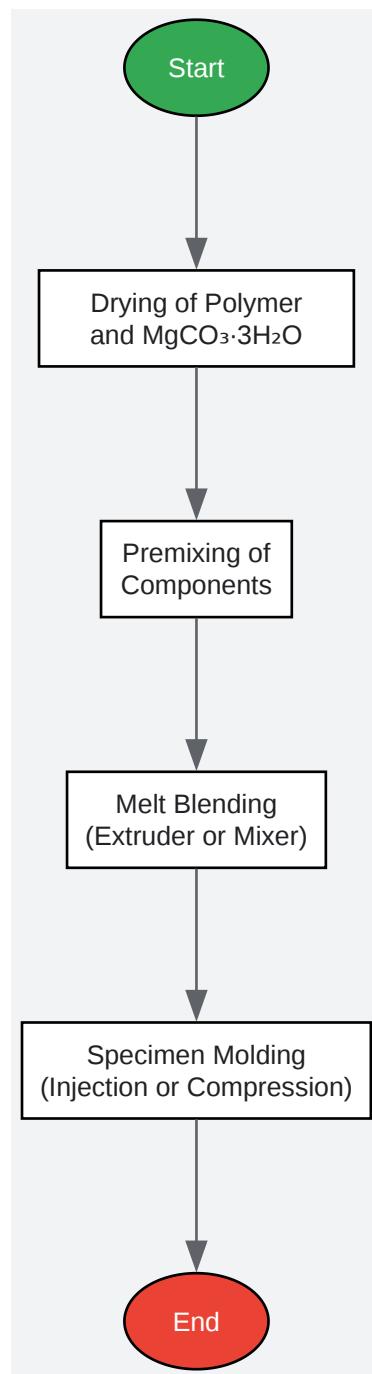
**Materials and Equipment:**

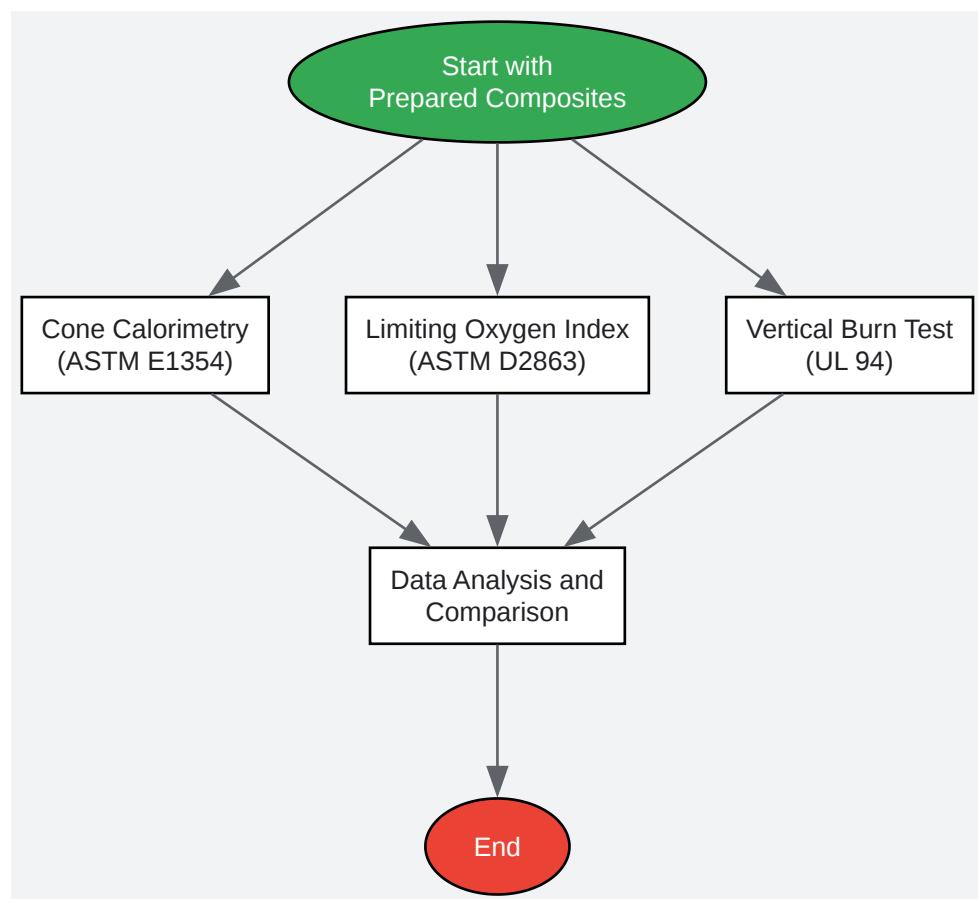
- Polymer resin (e.g., PVC, PP, EVA)
- **Magnesium carbonate trihydrate** (particle size and purity should be specified)
- Twin-screw extruder or internal batch mixer
- Injection molding machine or compression molder
- Drying oven

**Procedure:**

- Drying: Dry the polymer resin and **magnesium carbonate trihydrate** in a drying oven at a temperature appropriate for the polymer (e.g., 80°C for PVC) for at least 4 hours to remove any residual moisture.
- Premixing: In a sealed bag, physically pre-mix the dried polymer resin and **magnesium carbonate trihydrate** at the desired weight percentage (e.g., 10%, 20%, 30%).
- Melt Blending:
  - Twin-Screw Extruder: Feed the premixed material into the hopper of the twin-screw extruder. Set the temperature profile of the extruder barrels and the screw speed according to the processing parameters of the specific polymer. The extrudate is typically cooled in a water bath and then pelletized.
  - Internal Batch Mixer: Charge the polymer resin into the preheated mixing chamber. Once the polymer has melted and a consistent melt is formed, add the **magnesium carbonate trihydrate** and continue mixing for a specified time (e.g., 5-10 minutes) at a set rotor speed to ensure homogeneous dispersion.
- Specimen Molding:
  - Dry the compounded pellets or material from the batch mixer.

- Using an injection molding machine or a compression molder, fabricate test specimens of the required dimensions for the specific fire tests (e.g., UL 94, LOI, Cone Calorimetry). The molding temperature and pressure should be optimized for the polymer composite.
- Control Samples: Prepare a set of control specimens from the base polymer without any **magnesium carbonate trihydrate** for comparison.





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